Quinidine gluconate
Overview
Description
Quinidine gluconate is a pharmaceutical compound primarily used as an antiarrhythmic agent and antimalarial schizonticide. It is the D-isomer of quinine, derived from the bark of the Cinchona tree. This compound is known for its ability to restore normal sinus rhythm in patients with atrial fibrillation and flutter, and to treat life-threatening ventricular arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinidine gluconate is synthesized from quinidine, which is extracted from the bark of the Cinchona tree. The synthesis involves the reaction of quinidine with gluconic acid to form this compound. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the gluconate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction of quinidine from Cinchona bark, followed by its reaction with gluconic acid. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Quinidine gluconate undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidinone.
Reduction: Reduction of quinidine can yield dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, particularly at the methoxy group on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Quinidinone
Reduction: Dihydroquinidine
Substitution: Various substituted quinidine derivatives depending on the nucleophile used.
Scientific Research Applications
Quinidine gluconate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular electrophysiology.
Medicine: Employed in the treatment of arrhythmias and severe malaria. It is also used in research on Brugada syndrome and short QT syndrome.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Quinidine gluconate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the cellular action potential and the QT interval on the electrocardiogram. The compound’s antiarrhythmic properties are primarily due to its ability to depress phase 0 of the action potential, reducing sodium influx during depolarization and potassium efflux during repolarization. This results in decreased myocardial excitability and conduction velocity .
Comparison with Similar Compounds
Quinine: A stereoisomer of quinidine, also derived from Cinchona bark, primarily used as an antimalarial agent.
Procainamide: Another class Ia antiarrhythmic agent with similar electrophysiological effects but different pharmacokinetics and adverse effect profiles.
Disopyramide: A class Ia antiarrhythmic with similar mechanisms but used less frequently due to its anticholinergic side effects.
Uniqueness of Quinidine Gluconate: this compound is unique due to its dual role as an antiarrhythmic and antimalarial agent. Its ability to block both sodium and potassium channels distinguishes it from other antiarrhythmics that may only target one type of ion channel. Additionally, its use in treating specific syndromes like Brugada and short QT syndrome highlights its versatility in clinical applications .
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19+,20-;2-,3-,4+,5-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUDCCTVQUHJQ-LCYSNFERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027497 | |
Record name | Quinidine gluconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6587-33-3, 7054-25-3 | |
Record name | D-Gluconic acid, compd. with (9S)-6′-methoxycinchonan-9-ol (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6587-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7054-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinidine gluconate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinidine gluconate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007054253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinidine gluconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinidine gluconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinidine gluconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINIDINE GLUCONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6875N380F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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